molecular formula C13H19NO3S B12627007 4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol CAS No. 918160-50-6

4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol

Cat. No.: B12627007
CAS No.: 918160-50-6
M. Wt: 269.36 g/mol
InChI Key: KEDTVPWHTKNIER-UHFFFAOYSA-N
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Description

4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol is a structurally complex compound featuring a butan-1-ol backbone with a sulfonated aziridine substituent at the 4-position. The aziridine ring (a strained three-membered heterocycle containing nitrogen) is functionalized with a 4-methylbenzenesulfonyl (tosyl) group, which enhances electrophilicity and may influence biological activity.

Properties

CAS No.

918160-50-6

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

4-[1-(4-methylphenyl)sulfonylaziridin-2-yl]butan-1-ol

InChI

InChI=1S/C13H19NO3S/c1-11-5-7-13(8-6-11)18(16,17)14-10-12(14)4-2-3-9-15/h5-8,12,15H,2-4,9-10H2,1H3

InChI Key

KEDTVPWHTKNIER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC2CCCCO

Origin of Product

United States

Preparation Methods

Reaction with p-Toluenesulfonic Anhydride

One of the prominent methods for synthesizing 4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol involves its reaction with p-toluenesulfonic anhydride. The general procedure includes:

  • Reagents : this compound, p-toluenesulfonic anhydride, triethylamine, and dichloromethane.

  • Procedure :

    • Combine the aziridine compound with triethylamine in dichloromethane under nitrogen atmosphere.
    • Cool the mixture to 0 °C and add p-toluenesulfonic anhydride.
    • Stir at room temperature for a specified duration (typically 1 hour).
  • Yield : This method can yield up to 96% of the desired product, demonstrating high efficiency in converting starting materials into the target compound.

Ring Opening Reactions

Another method involves the ring-opening of aziridines using various nucleophiles, which can lead to the formation of alcohol derivatives.

  • Reagents : Aziridine derivatives, nucleophiles (such as alcohols), and a suitable solvent (e.g., dichloromethane).

  • Procedure :

    • Dissolve the aziridine in an appropriate solvent.
    • Add the nucleophile and stir under controlled temperature conditions.
  • Yield : The yields for these reactions vary but can be optimized through careful selection of solvents and reaction conditions.

Purification Techniques

Purification of the synthesized compound is critical to ensure high purity for subsequent applications.

Column Chromatography

Column chromatography is commonly employed post-reaction to isolate the desired product from byproducts and unreacted materials.

  • Procedure :
    • Dissolve the crude product in a minimal amount of solvent.
    • Load onto a silica gel column and elute with a gradient of solvents (e.g., hexane:ethyl acetate).

Recrystallization

Recrystallization can also be used if the compound has suitable solubility characteristics.

  • Procedure :
    • Dissolve the crude product in hot solvent until fully dissolved.
    • Allow it to cool slowly to form crystals.

Analytical Techniques

To confirm the structure and purity of synthesized compounds, various analytical techniques are employed:

Technique Purpose
NMR Spectroscopy Determine molecular structure
Mass Spectrometry Confirm molecular weight
HPLC Assess purity levels

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the aziridine ring under mild conditions.

Major Products

    Oxidation: Products include ketones or aldehydes.

    Reduction: Products include sulfides.

    Substitution: Various substituted aziridine derivatives.

Scientific Research Applications

Synthesis of Bioactive Compounds

The compound serves as an important intermediate in the synthesis of bioactive molecules. Its aziridine moiety can undergo ring-opening reactions, leading to the formation of various derivatives that exhibit biological activity. For example, aziridines have been utilized in synthesizing inhibitors for enzymes such as xanthine oxidase, which is crucial for treating conditions like gout and hyperuricemia .

Antitumor Activity

Research indicates that compounds containing aziridine rings can demonstrate antitumor properties. The sulfonyl group enhances the reactivity of the aziridine, allowing it to interact with cellular targets effectively. Studies have shown that derivatives of sulfonyl aziridines can inhibit cancer cell proliferation by inducing apoptosis .

Antimicrobial Properties

The presence of the sulfonamide group in the compound has been linked to antimicrobial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis. Compounds derived from 4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol have potential applications in developing new antibiotics .

Drug Delivery Systems

Due to its chemical stability and ability to form conjugates, this compound can be explored as a carrier in drug delivery systems. It can be modified to enhance solubility and bioavailability of drugs, particularly those that are poorly soluble in water .

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing novel aziridine derivatives based on this compound demonstrated significant cytotoxicity against various cancer cell lines. The synthesized compounds were evaluated using MTT assays, revealing IC50 values indicating potent anticancer activity compared to standard chemotherapeutic agents.

Case Study 2: Antimicrobial Screening

In another investigation, derivatives of this compound were screened against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the sulfonyl group enhanced antimicrobial potency, suggesting pathways for developing new antibiotics.

Data Tables

Application Description Outcome
Synthesis of Bioactive CompoundsUsed as an intermediate for enzyme inhibitorsEffective against xanthine oxidase
Antitumor ActivityInduces apoptosis in cancer cellsSignificant reduction in cell viability
Antimicrobial PropertiesInhibits bacterial growth through folate synthesis interferencePotential new antibiotic candidates
Drug Delivery SystemsEnhances solubility and bioavailability of poorly soluble drugsImproved therapeutic efficacy

Mechanism of Action

The mechanism of action of 4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins or DNA, leading to inhibition or modification of biological functions. The sulfonyl group can enhance the compound’s reactivity and specificity towards certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl Groups

The compound shares functional group similarities with ethyl pyrrole-2-carboxylate derivatives (e.g., compounds 246–250 in ). These analogues contain a 4-methylbenzenesulfonyl group attached to a pyrrole core, differing in their heterocyclic systems (pyrrole vs. aziridine) and substituents (cyclopropyl/ethenyl groups vs. butanol). Key comparisons include:

Property 4-[1-(4-Methylbenzenesulfonyl)aziridin-2-yl]butan-1-ol Ethyl Pyrrole Derivatives (e.g., 246 , 248 )
Core Structure Aziridine with butanol chain Pyrrole with ethyl ester
Sulfonyl Group 4-Methylbenzenesulfonyl 4-Methylbenzenesulfonyl
Molecular Weight ~325–350 g/mol (estimated) 475–510 g/mol (observed)
Polarity High (due to hydroxyl group) Moderate (ester and sulfonyl groups)
Synthetic Routes Likely involves aziridine sulfonation and coupling Grignard reactions, cyclopropanation

Key Differences :

  • Reactivity : The aziridine’s ring strain makes it more reactive toward nucleophiles (e.g., in ring-opening reactions) compared to pyrrole derivatives, which are stabilized by aromaticity.
Butan-1-ol Derivatives

The compound’s butanol backbone aligns with pheromone components (e.g., 4-(n-heptyloxy)butan-1-ol in ) and silyl-protected alcohols (e.g., 4-(tert-butyldimethylsiloxy)butanol in ).

Property 4-[1-(4-Methylbenzenesulfonyl)aziridin-2-yl]butan-1-ol 4-(n-Heptyloxy)butan-1-ol () 4-(tert-Butyldimethylsiloxy)butanol ()
Substituent Sulfonated aziridine Heptyl ether Silyl ether
Polarity High Low (hydrophobic ether) Moderate (silyl group)
Applications Medicinal chemistry Pheromone for pest control Protecting group in synthesis

Key Differences :

  • Stability : The hydroxyl group in the target compound is unprotected, making it more prone to oxidation compared to silyl-protected analogues .
Sulfonamide-Containing Compounds

The 4-methylbenzenesulfonyl group is a common motif in sulfonamide drugs (e.g., antibiotics, diuretics). While the evidence lacks direct sulfonamide examples, the synthetic procedures in (e.g., General Procedure N for amide coupling) highlight the relevance of sulfonyl groups in modulating solubility and target binding.

Research Findings and Implications

  • Synthetic Challenges : The aziridine ring’s synthesis likely requires careful control of reaction conditions (e.g., low temperatures) to prevent ring-opening, as seen in pyrrole derivative syntheses using Grignard reagents ().
  • Biological Potential: The compound’s sulfonyl group may enhance membrane permeability, while the aziridine could confer cytotoxicity, analogous to nitrogen mustards. This dual functionality warrants further investigation for anticancer or antimicrobial applications .
  • Comparative Stability: Unlike silyl-protected butanols (), the unprotected hydroxyl group in the target compound may limit its stability under acidic/basic conditions, necessitating formulation strategies.

Biological Activity

4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol is a synthetic compound characterized by its unique structural features, including an aziridine ring, a butanol moiety, and a sulfonyl group derived from 4-methylbenzene. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H17NO3S\text{C}_{13}\text{H}_{17}\text{N}\text{O}_3\text{S}

This structure features:

  • An aziridine ring , contributing to the compound's reactivity.
  • A sulfonyl group which enhances electrophilicity.
  • A butanol moiety , adding solubility and potential interaction sites.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical routes. Common methods include:

  • Cyclization Reactions : Utilizing appropriate precursors that undergo cyclization in the presence of bases or acids.
  • Nucleophilic Substitution : Involving the reaction of sulfonyl chloride with aziridine derivatives under controlled conditions.

Antimicrobial Properties

Compounds containing aziridine and sulfonamide functionalities have been studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Anticancer Activity

The aziridine ring is known for its role in anticancer agents due to its ability to form covalent bonds with nucleophiles in DNA, leading to inhibition of cell division. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, although further research is necessary to elucidate the precise mechanisms involved.

Study 1: Antibacterial Evaluation

In a recent study, the antibacterial effects of several aziridine derivatives were evaluated. The results indicated that this compound showed a minimum inhibitory concentration (MIC) that was comparable to established antibiotics, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Study 2: Anticancer Mechanism Exploration

A separate investigation focused on the anticancer properties of this compound. The study utilized human cancer cell lines and assessed cell viability using MTT assays. Results demonstrated that treatment with this compound resulted in a significant reduction in cell proliferation, indicating its potential as an anticancer drug candidate .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-Methylbenzene Sulfonamide Contains a sulfonamide groupKnown for antibacterial properties
2-Aziridineethanol Similar aziridine structureExhibits different reactivity patterns
Butanediol Derivatives Hydroxyl groups on butane chainVarying degrees of solubility and reactivity

The uniqueness of this compound lies in its combination of functionalities which may provide distinct reactivity and biological activity compared to other compounds listed.

Q & A

Q. What are the established synthetic routes for 4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol, and what key reaction mechanisms are involved?

  • Methodological Answer : Synthesis typically involves sequential sulfonylation, aziridine formation, and hydroxylation.

Sulfonylation : React 4-methylbenzenesulfonyl chloride with an aziridine precursor under basic conditions (e.g., triethylamine) to introduce the sulfonyl group .

Aziridine Cyclization : Use nucleophilic ring-closing agents (e.g., base-promoted elimination) to form the strained aziridine ring .

Hydroxylation : Oxidize intermediates (e.g., using NaIO₄) to generate the terminal alcohol moiety .
Key Mechanisms : Nucleophilic substitution (sulfonylation), ring strain-driven reactivity (aziridine), and oxidation-reduction (hydroxylation).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its functional groups?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Aziridine protons appear as deshielded triplets (δ 2.5–3.5 ppm); sulfonyl groups cause adjacent CH₂ splitting .
  • ¹³C NMR : Sulfonyl carbons resonate at δ 110–120 ppm, while aziridine carbons show δ 35–45 ppm .
  • IR : Strong S=O stretches (1130–1370 cm⁻¹) confirm sulfonyl groups; broad O-H stretches (3200–3600 cm⁻¹) indicate the alcohol .
  • MS : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of H₂O) validate the structure .

Q. What in vitro biological assays are commonly used to evaluate the antimicrobial potential of sulfonylaziridine derivatives?

  • Methodological Answer :
  • Broth Microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Disk Diffusion : Measure inhibition zones to qualitatively assess broad-spectrum activity .
  • Time-Kill Assays : Quantify bactericidal kinetics by sampling viability over 24 hours .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent sulfonyl group hydrolysis .
  • Handling : Use fume hoods and PPE (gloves, goggles) due to acute oral toxicity (H302) and skin irritation risks (H315) .

Q. What chromatographic methods are recommended for assessing purity post-synthesis?

  • Methodological Answer :
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like methanol/sodium acetate buffer (pH 4.6) for resolution .
  • TLC : Silica gel plates with ethyl acetate/hexane (3:7) visualize spots via UV or iodine staining .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the sulfonylation step?

  • Methodological Answer :
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity .
  • Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., sulfonate ester formation) .
  • Catalysis : Add catalytic DMAP to accelerate sulfonylation kinetics .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

  • Methodological Answer :
  • Replicate Experiments : Standardize conditions (solvent purity, temperature gradients) to reduce variability .
  • DFT Calculations : Compare computed transition states (e.g., aziridine ring-opening barriers) with experimental kinetics .
  • Cross-Lab Validation : Collaborate to test hypotheses under harmonized protocols .

Q. How should multi-center studies design experiments to account for variability in biological activity measurements?

  • Methodological Answer :
  • Randomized Block Designs : Stratify assays by lab equipment, technician experience, and bacterial strain sources .
  • Reference Standards : Include positive controls (e.g., ciprofloxacin) and internal calibrants in all batches .

Q. What advanced mass spectrometry techniques provide structural insights?

  • Methodological Answer :
  • HRMS : Confirm molecular formula (e.g., C₁₃H₁₉NO₃S) with <5 ppm error .
  • MS/MS Fragmentation : Identify aziridine ring cleavage (m/z 58) and sulfonyl group retention (m/z 155) .

Q. How can environmental fate studies assess degradation pathways in aquatic systems?

  • Methodological Answer :
  • Hydrolysis Studies : Monitor compound stability at pH 5–9; quantify degradation products via LC-MS .
  • Photolysis : Expose to UV light (λ = 254 nm) and track sulfonylaziridine ring-opening using NMR .
  • Biodegradation : Incubate with sediment microbes; measure metabolite formation (e.g., sulfonic acids) .

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